2-(3-Fluoropyridin-2-yl)propanenitrile
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Overview
Description
2-(3-Fluoropyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)propanenitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoropyridine oxides, while reduction can produce fluoropyridine amines.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the nitrile group.
3-Fluoropyridine: Another fluorinated pyridine isomer with different substitution patterns.
2-(3-Chloropyridin-2-yl)propanenitrile: A chlorinated analog with different electronic properties.
Uniqueness
2-(3-Fluoropyridin-2-yl)propanenitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWDXPYSZVFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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